tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Overview
Description
tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the condensation of pyridine derivatives with pyrimidine precursors. One common method involves the use of 5-acetyl-4-aminopyrimidines, which are acylated with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions in solvents such as xylene, followed by the addition of a base to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: It can undergo substitution reactions, particularly at the pyridine and pyrimidine rings, with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA and bases such as sodium methoxide. Reaction conditions often involve refluxing in solvents like xylene or butanol .
Major Products Formed
The major products formed from these reactions include sulfoxides and substituted pyrido[4,3-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as a scaffold for the development of antiproliferative agents and kinase inhibitors. It exhibits biological activities such as antimicrobial, anti-inflammatory, and analgesic effects .
Industry
In the industrial sector, the compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and materials science .
Mechanism of Action
The mechanism of action of tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR), thereby interfering with the synthesis of nucleotides and ultimately inhibiting cell proliferation . This mechanism is particularly relevant in the context of its antiproliferative and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms within the ring system.
Pyrido[3,4-d]pyrimidines: These derivatives also have a pyrimidine ring fused to a pyridine ring but with different substitution patterns.
Uniqueness
The uniqueness of tert-butyl 7,8-Dihydro-2-(pyridin-2-yl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
tert-butyl 2-pyridin-2-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-17(2,3)23-16(22)21-9-7-13-12(11-21)10-19-15(20-13)14-6-4-5-8-18-14/h4-6,8,10H,7,9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWMOPWCUABCFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201125835 | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(2-pyridinyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201125835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-84-7 | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(2-pyridinyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053655-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 7,8-dihydro-2-(2-pyridinyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201125835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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